4-Chloro-6-phenoxyquinoline
Overview
Description
4-Chloro-6-phenoxyquinoline is a chemical compound with the molecular formula C15H10ClNO and a molecular weight of 255.70 g/mol. It is a derivative of quinoline, featuring a chlorine atom at the 4-position and a phenoxy group at the 6-position
Mechanism of Action
Target of Action
4-Chloro-6-phenoxyquinoline primarily targets the c-Met kinase , a receptor tyrosine kinase . This kinase is the high-affinity receptor for the hepatocyte growth factor (HGF) and plays a crucial role in cell proliferation, survival, movement, invasion, angiogenesis, and morphogenesis .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its enzymatic activity . This inhibition disrupts the normal signaling pathways of the kinase, leading to changes in cellular processes. For instance, one study found that a similar compound could inhibit the colony formation and migration of MGC-803 cells, induce apoptosis, and cause cell cycle arrest at the G1-phase .
Biochemical Pathways
The inhibition of c-Met kinase affects multiple downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways . These pathways are involved in various cellular processes, including cell proliferation, survival, and migration. Disruption of these pathways can lead to the inhibition of tumor growth and metastasis .
Result of Action
The result of this compound’s action is the inhibition of tumor cell proliferation and migration, induction of apoptosis, and cell cycle arrest . These effects can lead to the suppression of tumor growth and potentially contribute to the treatment of cancers where c-Met kinase plays a significant role .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-phenoxyquinoline typically involves the following steps:
Starting Material: The synthesis begins with quinoline as the starting material.
Chlorination: The quinoline undergoes chlorination to introduce the chlorine atom at the 4-position.
Phenoxylation: The chlorinated quinoline is then treated with a phenol derivative under specific reaction conditions to introduce the phenoxy group at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-phenoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Various functionalized quinoline derivatives.
Scientific Research Applications
4-Chloro-6-phenoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Chloro-6-phenoxyquinoline is similar to other quinoline derivatives, such as 4-Chloro-6-methoxyquinoline and 4-Chloroquinoline the presence of the phenoxy group at the 6-position makes it unique and potentially more reactive in certain chemical reactions
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Properties
IUPAC Name |
4-chloro-6-phenoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTJCMGFQPGDDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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